2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide
Description
This compound is a pyrazolo-pyridazine derivative featuring a 3,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyridazinone core and an N-(3-fluorophenyl)acetamide side chain. The substituents—3,4-dimethylphenyl and 3-fluorophenyl—likely influence its solubility, binding affinity, and metabolic stability compared to analogs with alternative aromatic or electron-withdrawing groups.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-13-7-8-18(9-14(13)2)28-21-19(11-24-28)15(3)26-27(22(21)30)12-20(29)25-17-6-4-5-16(23)10-17/h4-11H,12H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYCUWBMLLMATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The structure features a complex arrangement that includes a pyrazolo[3,4-d]pyridazine core, which is known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo-pyridazine compounds have been shown to inhibit cell proliferation in various cancer cell lines. The compound has been evaluated against several cancer types, demonstrating potential cytotoxicity.
- Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effects on human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116). The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against MCF-7 cells, suggesting moderate potency in inhibiting cancer cell growth .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific metabolic enzymes and pathways associated with tumor growth and survival. Compounds similar to this one have been found to inhibit acetylcholinesterase (AChE), which can lead to increased levels of neurotransmitters that may affect tumor microenvironments .
Antioxidant Activity
In addition to its anticancer properties, the compound has shown promising antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is often linked to cancer progression and other diseases. The antioxidant capacity was assessed using standard assays, revealing significant potential for therapeutic applications .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several synthesized pyrazolo-pyridine and pyridazine derivatives. Key comparisons are outlined below, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The 3,4-dimethylphenyl group (target) introduces steric bulk and lipophilicity compared to the 4-chlorophenyl group in 4f and 4h, which may influence membrane permeability .
Melting Points :
- Higher melting points in 4h (231–233°C) vs. 4f (214–216°C) correlate with the nitro group’s stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s melting point is unreported but expected to fall between these values due to moderate polarity from the 3-fluorophenyl group.
Hydrogen Bonding and Crystallographic Behavior
- The acetamide -NH group in all compounds participates in hydrogen bonding, as evidenced by IR peaks near 3325–3333 cm⁻¹. The 3-fluorophenyl group in the target compound may engage in weaker C–H···F interactions compared to the stronger N–H···O/N bonds in 4h .
- Crystallographic data (e.g., SHELX-refined structures) are unavailable for the target compound but are critical for understanding packing efficiency and stability in analogs like 4f and 4h .
Preparation Methods
Formation of the Pyrazole Intermediate
The synthesis begins with the preparation of a substituted pyrazole derivative. A modified Gould-Jacobs reaction is employed, where 3,4-dimethylphenylhydrazine (synthesized via diazotization and reduction of 3,4-dimethylaniline using sodium metabisulfite) reacts with ethyl acetoacetate under acidic conditions. This yields 5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole, a key intermediate.
Reaction Conditions :
Cyclization to Pyrazolo[3,4-d]Pyridazin-7-One
The pyrazole intermediate undergoes cyclization with diethyl malonate in the presence of sodium ethoxide to form the pyridazinone ring. Chlorination of the resulting dihydroxypyridazinone with phosphorus oxychloride introduces reactive sites at positions 6 and 7.
Key Parameters :
Functionalization of the Pyridazinone Core
Introduction of the Acetamide Sidechain
The chlorinated intermediate is coupled with N-(3-fluorophenyl)glycine via a nucleophilic substitution reaction. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of the chlorine atom at position 6, forming the acetamide linkage.
Optimized Conditions :
Reductive Amination for Methyl Group Introduction
A reductive amination step introduces the methyl group at position 4 of the pyridazinone. Sodium cyanoborohydride in methanol selectively reduces the imine formed between the pyridazinone and formaldehyde.
Critical Factors :
Key Intermediate Synthesis and Purification
Synthesis of 3,4-Dimethylphenylhydrazine
This precursor is prepared via diazotization of 3,4-dimethylaniline followed by reduction with sodium metabisulfite:
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90% |
| Reduction | Na₂S₂O₅, pH 7–9, 20°C | 94–98% |
N-(3-Fluorophenyl)Glycine Preparation
3-Fluoroaniline is acetylated with chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis to yield the glycine derivative.
Reaction Optimization and Yield Comparison
A comparative analysis of synthetic routes reveals the impact of reaction conditions on overall yield:
| Step | Catalyst/Solvent | Yield Range |
|---|---|---|
| Pyrazole Formation | HCl/EtOH | 72–78% |
| Chlorination | POCl₃/Toluene | 61–67% |
| Acetamide Coupling | K₂CO₃/DMF | 55–61% |
| Reductive Amination | NaBH₃CN/MeOH | 68–74% |
The total synthesis yield ranges from 28% to 34% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Industrial-Scale Production Considerations
For commercial manufacturing, continuous flow reactors improve efficiency:
- Residence Time : 20 minutes for cyclization step
- Throughput : 5 kg/day using microreactor technology
Challenges and Mitigation Strategies
| Issue | Solution |
|---|---|
| Low solubility of intermediates | Use of DMF/THF co-solvents |
| Regioselectivity in chlorination | Controlled addition of POCl₃ at −10°C |
| Epimerization during amidation | Chiral auxiliaries or low-temperature conditions |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyridazine precursors. Key steps include:
- Coupling Reactions : Use of α-chloroacetamide intermediates with pyridazinone derivatives under reflux conditions (e.g., DMF or dichloromethane as solvents) .
- Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura cross-coupling to introduce aryl groups .
- Optimization Strategies :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature Control : Maintain 60–80°C for amide bond formation to minimize side products .
- Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to assess intermediate purity (>95%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 3,4-dimethylphenyl vs. fluorophenyl groups). Key signals: aromatic protons (δ 6.8–7.5 ppm), acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₃FN₄O₂ requires m/z 434.18) .
- HPLC-PDA : Detect impurities using a reverse-phase column with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide in vivo dosing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or methyl groups) and compare bioactivity .
- SAR Table :
| Substituent (R₁, R₂) | Biological Activity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 3,4-dimethylphenyl, 3-F | 0.45 (EGFR) | High selectivity |
| 2-methylphenyl, 4-F | 1.20 (EGFR) | Reduced potency |
| Data synthesized from |
- Computational Docking : Use AutoDock Vina to predict binding modes in kinase active sites .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration in rodent models. Adjust formulations (e.g., PEGylation) if bioavailability <20% .
- Metabolite Profiling : Identify Phase I/II metabolites using liver microsomes and compare with in vitro activity .
- Dose-Response in Vivo : Use xenograft models with escalating doses (10–100 mg/kg) to correlate efficacy and toxicity .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., solvent volume, catalyst loading) and reduce batch variability .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., amide coupling) to improve safety and yield .
Q. What computational strategies model interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in EGFR’s ATP-binding pocket (GROMACS, 100 ns trajectories) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should discrepancies in reported IC₅₀ values across studies be addressed?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., Erlotinib for EGFR) and uniform ATP concentrations (1 mM) .
- Inter-Lab Collaboration : Share compound batches and replicate studies under controlled conditions (e.g., cell passage number, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
